molecular formula C10H11NO2S B8770370 Acetamide, N-(4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-yl)- CAS No. 66104-32-3

Acetamide, N-(4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-yl)-

Cat. No.: B8770370
CAS No.: 66104-32-3
M. Wt: 209.27 g/mol
InChI Key: RSZVADWXNPHYKP-UHFFFAOYSA-N
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Description

Acetamide, N-(4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-yl)- is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

66104-32-3

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

N-(7-oxo-5,6-dihydro-4H-1-benzothiophen-4-yl)acetamide

InChI

InChI=1S/C10H11NO2S/c1-6(12)11-8-2-3-9(13)10-7(8)4-5-14-10/h4-5,8H,2-3H2,1H3,(H,11,12)

InChI Key

RSZVADWXNPHYKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(=O)C2=C1C=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetone (200 ml), N-(4,5,6,7-tetrahydrobenzo[b]-thien-4-yl) acetamide (9.75 g, 0.05 mol) and magnesium sulfate (21.0 g, 0.17 mol) are mixed, stirred and cooled to 10° C. Next, 150 ml of an aqueous potassium permanganate solution (prepared from 21.0 g, 0.133 mol of potassium permanganate and 200 ml of water) is added over 15 minutes to the above mixture, and the whole stirred for 3 hours. After 3 hours reaction time, analysis of the mixture by high pressure liquid chromatography (HPLC) indicates the reaction to be incomplete. The remainder of the above potassium permanganate solution (~50 ml) is added and the reaction mixture stirred for two more hours. Isopropanol (20 ml) is then added, the reaction mixture stirred overnight, and filtered. HPLC analysis of the filtered solution indicates a 73.6% yield of title product, and also the presence of 2% of starting material.
Quantity
200 mL
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reactant
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9.75 g
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reactant
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21 g
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reactant
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150 mL
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reactant
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0 (± 1) mol
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20 mL
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Yield
73.6%

Synthesis routes and methods II

Procedure details

One molar equivalent of N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)acetamide is oxidized in aqueous acetone at 10° C. to 15° C. with 2.66 moles of potassium permanganate in the pH range of 7 to 9 in the presence of magnesium sulfate buffer for a period of time from about 3 to 5 hours to afford N-(4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-yl)acetamide. The thus-obtained oxo-acetamide is hydrolyzed in aqueous hydrochloric acid to the corresponding amine. This amine is then reacted with sodium or potassium cyanate in an aqueous medium at about pH 6.5, and at a temperature of about 60° C. to 65° C., to afford the animal growth-promoting 4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylurea of formula (A). Oxidation of 4,5,6,7-tetrahydrobenzo[b]thien-4-ylurea under reaction conditions, similar to those described above, also affords the aforesaid urea of formula (A). The above reaction sequence may be graphically illustrated as follows: ##STR10##
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2.66 mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Oxygen is passed into a mixture of N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)acetamide (1.0 g; 5.13 m mole), cobaltous acetate (0.25 g; 1.4 m mole), cobaltous bromide tetrahydrate (0.32 g; 1.1 m mole), isobutyric acid (20 ml) and water (0.2 ml) in a sintered glass funnel fitted with a condenser and thermometer, via the stem of the funnel. The dark brown mixture is oxygenated for 100 minutes at room temperature, then heated briefly to 48° C. After 2 hours and 10 minutes, the mixture is reheated to 50° C. and the flow of oxygen is terminated 2 hours later. The mixture is then worked up as described in Example 1 to attain a 37% yield of the title compound.
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0 (± 1) mol
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1 g
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[Compound]
Name
cobaltous acetate
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0.25 g
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reactant
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[Compound]
Name
cobaltous bromide tetrahydrate
Quantity
0.32 g
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reactant
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20 mL
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reactant
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0.2 mL
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solvent
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Yield
37%

Synthesis routes and methods V

Procedure details

A mixture of N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)-acetamide (2.0 g; 10.25 m mole), cobaltous acetate (0.49 g; 2.77 m mole), cobaltous bromide tetrahydrate (0.635 g; 2.18 m mole), water (0.4 ml), acetic acid (5.0 ml) and methyl isobutyl ketone (35.0 ml) in suitable flask fitted with a reflux condenser, a gas dispersion tube and a thermometer is stirred vigorously. Air is introduced through the dispersion tube into the turbid blue solution at room temperature for 45 minutes, and then the mixture is heated. After 25 minutes, the solution turns greenish blue (temperature: 45° C.) and in 15 minutes green (temperature: 55° C.). The reaction is run overnight with periodic additions of methyl isobutyl ketone. The greyish green reaction mixture containing some suspended dark gray solid is then diluted with water (40.0 ml) and saturated with sodium chloride. The upper organic phase is separated and the aqueous phase extracted with chloroform (2×100 ml). The organic phase and the chloroform extracts are combined, washed with brine (50 ml) and water (25 ml), respectively. The water wash is counter-extracted with chloroform (50 ml) and the chloroform extract added to the above organic phase. The combined organic phase is evaporated in vacuo to afford a gum, which contains the desired compound. The latter is hydrolyzed without further purification and the resultant amine hydrochloride is converted to 4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylurea.
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2 g
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reactant
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[Compound]
Name
cobaltous acetate
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0.49 g
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous bromide tetrahydrate
Quantity
0.635 g
Type
reactant
Reaction Step One
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5 mL
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reactant
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35 mL
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reactant
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0.4 mL
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solvent
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0 (± 1) mol
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reactant
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40 mL
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